3-(4-Bromophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acryloyl chloride . For example, a novel N-substituted acrylamide monomer, i.e., N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), was synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloyl chloride at 0–5°C .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (1H-NMR), infrared (FT-IR), and UV-Visible spectrophotometry .
Scientific Research Applications
Anticancer Activity
3-(4-Bromophenyl)acrylamide: has been utilized in the synthesis of novel derivatives with potential anticancer properties. For instance, derivatives tethered with 1,2,3-triazole have shown promising in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The click reaction of this compound with various aryl azides leads to the formation of these derivatives, which are then screened for their anticancer efficacy.
Drilling Fluid Additives
In the petroleum industry, prop-2-enamide-based polyelectrolytes , which include the 3-(4-bromophenyl) derivative, have been assessed as property enhancers in aqueous bentonite mud . These compounds contribute to the thermal stability and rheological properties of drilling fluids, which are crucial for high-temperature and high-pressure drilling operations.
Molecular Interaction Studies
The compound has been the subject of ultrasonic studies to understand molecular interactions. Specifically, the density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol have been measured at various temperatures to gain insights into the behavior of such molecules in solution .
Mechanism of Action
- These targets are essential for cellular processes and are often implicated in cancer progression and other diseases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWHKGYPQXDSK-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.